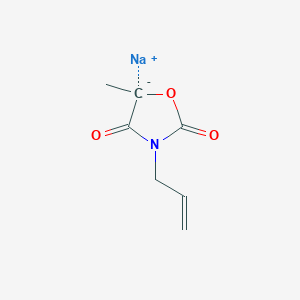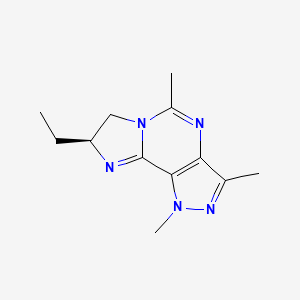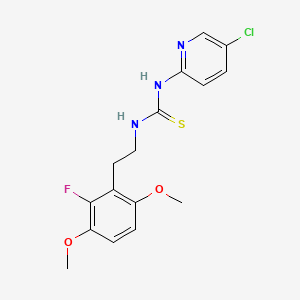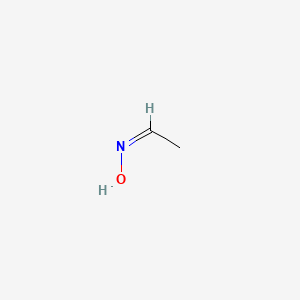
(Z)-acetaldehyde oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-Acetaldehyde oxime is an organic compound belonging to the oxime family, characterized by the presence of a carbon-nitrogen double bond with an attached hydroxyl group The (Z)-isomer refers to the specific geometric configuration where the substituents on the carbon-nitrogen double bond are on the same side
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (Z)-Acetaldehyde oxime can be synthesized through the condensation reaction of acetaldehyde with hydroxylamine. The reaction typically involves mixing acetaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction proceeds under mild conditions, often at room temperature, to yield the desired oxime.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction. The use of catalysts and optimized reaction conditions can enhance yield and purity. The product is then purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: (Z)-Acetaldehyde oxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitriles or other oxidized derivatives.
Reduction: Reduction of this compound can yield primary amines.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like phosphorus pentachloride (PCl5) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of acetaldehyde nitrile.
Reduction: Formation of ethylamine.
Substitution: Formation of acetaldehyde derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
(Z)-Acetaldehyde oxime has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Studies have explored its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Research is ongoing into its potential therapeutic applications, including its role as an acetylcholinesterase reactivator.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and as a stabilizer in polymer chemistry.
Wirkmechanismus
The mechanism of action of (Z)-acetaldehyde oxime involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase reactivator, it binds to the enzyme’s active site, facilitating the removal of inhibitory agents and restoring enzyme activity. This mechanism is crucial in counteracting the effects of organophosphate poisoning.
Vergleich Mit ähnlichen Verbindungen
(E)-Acetaldehyde oxime: The geometric isomer with substituents on opposite sides of the carbon-nitrogen double bond.
Acetone oxime: An oxime derived from acetone, differing in the carbonyl precursor.
Benzaldehyde oxime: An oxime derived from benzaldehyde, with distinct aromatic properties.
Uniqueness: (Z)-Acetaldehyde oxime is unique due to its specific geometric configuration, which can influence its reactivity and interactions with other molecules. This distinct configuration can result in different biological activities and chemical properties compared to its isomers and other oximes.
Eigenschaften
CAS-Nummer |
5775-72-4 |
|---|---|
Molekularformel |
C2H5NO |
Molekulargewicht |
59.07 g/mol |
IUPAC-Name |
(NZ)-N-ethylidenehydroxylamine |
InChI |
InChI=1S/C2H5NO/c1-2-3-4/h2,4H,1H3/b3-2- |
InChI-Schlüssel |
FZENGILVLUJGJX-IHWYPQMZSA-N |
Isomerische SMILES |
C/C=N\O |
Kanonische SMILES |
CC=NO |
Siedepunkt |
115 °C |
Color/Form |
Needles Two crystalline modifications, alpha-form and beta-form |
Dichte |
0.9656 at 20 °C/4 °C |
Flammpunkt |
Flash point < 22 °C |
melting_point |
45 °C Two crystalline modifications with melting point of 12 °C for beta-form and 46.5 °C for alpha-form |
Physikalische Beschreibung |
Acetaldehyde oxime appears as a colorless liquid with a pungent odor. Has two crystalline modifications, one melting at 12 °C and the other at 46.5 °C. Two crystalline modifications, alpha and beta; [Merck Index] Colorless liquid with a pungent odor; Two crystalline modifications with mp = 12 and 46.5 deg C; [CAMEO] Liquid; [IUCLID] |
Löslichkeit |
Very soluble in water Very soluble in alcohol, ether Miscible with ethanol, ethe |
Dampfdruck |
7.71 [mmHg] 9.9 mm Hg at 25 °C /Extrapolated to super-cooled liquid/; 5.0 mm Hg at 25 °C /Extrapolated to solid/ |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


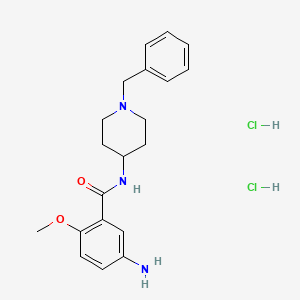
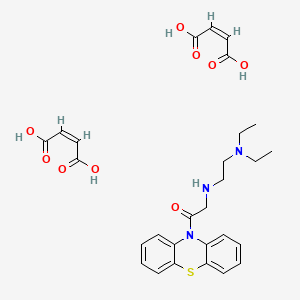

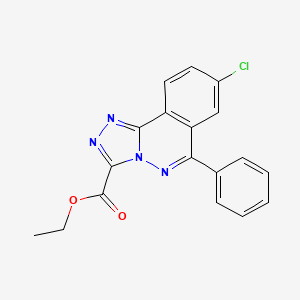


![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-octan-3-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12728015.png)


